Irbesartan
Irbesartan
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway.
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway.
Brand Name:
Vulcanchem
CAS No.:
138402-11-6
VCID:
VC0000333
InChI:
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
SMILES:
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Molecular Formula:
C25H28N6O
Molecular Weight:
428.5 g/mol
Irbesartan
CAS No.: 138402-11-6
APIs
VCID: VC0000333
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol
Purity: > 98%
CAS No. | 138402-11-6 |
---|---|
Product Name | Irbesartan |
Molecular Formula | C25H28N6O |
Molecular Weight | 428.5 g/mol |
IUPAC Name | 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) |
Standard InChIKey | YOSHYTLCDANDAN-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance | Solid powder |
Boiling Point | 648.6 |
Colorform | Crystals from 96% ethanol |
Density | pKa1 = 4.08 (amidazole); pKa2 = 4.29 (tetrazol) (est) |
Melting Point | 180-181 °C 180-181°C |
Physical Description | Solid |
Description | Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05) Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway. |
Purity | > 98% |
Shelf Life | Stable under recommended storage conditions. |
Solubility | 1mg/mL In water, 5.9X10-2 mg/L at 25 °C (est) Practically insoluble in water Slightly soluble in alcohol, methylene chloride 8.84e-03 g/L |
Synonyms | 2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one Aprovel Avapro BMS 186295 BMS-186295 irbesartan Karvea SR 47436 SR-47436 SR47436 |
Vapor Pressure | 1.23X10-15 mm Hg at 25 °C (est) |
Reference | 1: Suryadevara V, Lankapalli SR, Danda LH, Pendyala V, Katta V. Studies on jackfruit seed starch as a novel natural superdisintegrant for the design and evaluation of irbesartan fast dissolving tablets. Integr Med Res. 2017 Sep;6(3):280-291. doi: 10.1016/j.imr.2017.04.001. Epub 2017 May 26. PubMed PMID: 28951842; PubMed Central PMCID: PMC5605381. 2: Yamabe H, Kaikita K, Matsumura T, Iwasa A, Koyama J, Uemura T, Morikami Y, Tsunoda R, Morihisa K, Fujimoto K, Kajiwara I, Matsui K, Tsujita K, Ogawa H. Study on the Effect of Irbesartan on Atrial Fibrillation Recurrence in Kumamoto: Atrial Fibrillation Suppression Trial (SILK study). J Cardiol. 2017 Sep 5. pii: S0914-5087(17)30210-1. doi: 10.1016/j.jjcc.2017.07.010. [Epub ahead of print] PubMed PMID: 28886992. 3: Zhou T, Huang X, Cai X, Xie L. Combined treatment of irbesartan and diltiazem ameliorates endothelium dependent vasodilatation in hypertensives. Clin Exp Hypertens. 2017;39(7):612-618. doi: 10.1080/10641963.2017.1306537. Epub 2017 Jun 14. PubMed PMID: 28613098. 4: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Erratum to: Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Jun;34(6):1498-1499. doi: 10.1007/s12325-017-0537-4. PubMed PMID: 28452039; PubMed Central PMCID: PMC5487858. 5: Ye XL, Huang WC, Zheng YT, Liang Y, Gong WQ, Yang CM, Liu B. [Irbesartan ameliorates cardiac inflammation in type 2 diabetic db/db mice]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Apr 20;37(4):505-511. Chinese. PubMed PMID: 28446404. 6: Anusha A, Narendar D, Krishna Murthy B, Goverdhan P. Influence of Single and Multi Dose Treatment of Glipizide on Pharmacokinetics and Pharmacodynamics of Irbesartan in Normal and Hypertensive Rats. High Blood Press Cardiovasc Prev. 2017 Jun;24(2):179-185. doi: 10.1007/s40292-017-0195-2. Epub 2017 Apr 6. PubMed PMID: 28386752. 7: Li S, Wang K, Xu G, Ji J, Qin C. The intervention effect of zinc supplementation on irbesartan treatment for atherosclerosis of ApoE-/- mice. Pak J Pharm Sci. 2016 Nov;29(6):1907-1912. PubMed PMID: 28375105. 8: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G, Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C, Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H, Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim Biophys Acta. 2017 Jun;1859(6):1089-1098. doi: 10.1016/j.bbamem.2017.03.003. Epub 2017 Mar 6. PubMed PMID: 28274845. 9: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Apr;34(4):784-798. doi: 10.1007/s12325-017-0497-8. Epub 2017 Mar 4. Review. Erratum in: Adv Ther. 2017 Apr 27;:. Adv Ther. 2017 Jun;34(6):1498-1499. PubMed PMID: 28260186; PubMed Central PMCID: PMC5406448. 10: Yousif NG, Hadi NR, Al-Amran F, Zigam QA. Cardioprotective effects of irbesartan in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway. Herz. 2017 Jan 31. doi: 10.1007/s00059-017-4537-6. [Epub ahead of print] PubMed PMID: 28144715. |
PubChem Compound | 3749 |
Last Modified | Nov 11 2021 |
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